Venlafaxine-d6 N-Oxide is a deuterated form of the N-oxide derivative of Venlafaxine, an antidepressant that belongs to the class of serotonin-norepinephrine reuptake inhibitors. This compound is significant in pharmacological research due to its role in studying the metabolism and pharmacokinetics of Venlafaxine in humans. The incorporation of deuterium allows for enhanced tracking in metabolic studies, providing insights into drug behavior and interactions within biological systems.
Venlafaxine-d6 N-Oxide can be synthesized from Venlafaxine through oxidation processes. It is classified as a tertiary amine and an N-oxide, which are known for their varied pharmacological activities. The compound's structure includes a bicyclic phenethylamine framework, characteristic of many antidepressants, which contributes to its mechanism of action.
The synthesis of Venlafaxine-d6 N-Oxide typically involves two key steps: deuteration of Venlafaxine followed by oxidation to introduce the N-oxide functional group.
The synthesis process must be carefully controlled to ensure high yields and purity. The reaction conditions, including temperature and solvent choice, are critical for optimizing the reaction efficiency and minimizing by-products.
The molecular formula for Venlafaxine-d6 N-Oxide is , indicating the presence of deuterium atoms in place of some hydrogen atoms. The structure features a bicyclic core with a nitrogen atom that has been oxidized to form the N-oxide functional group.
Venlafaxine-d6 N-Oxide can undergo various chemical reactions typical for N-oxides, including:
The stability of the N-oxide functional group under physiological conditions makes it an interesting subject for metabolic studies, as it can provide insights into how drugs are processed in the body.
Venlafaxine-d6 N-Oxide acts as a prodrug that is rapidly converted into its active forms (Venlafaxine and O-desmethylvenlafaxine) upon administration. This conversion enhances its pharmacokinetic profile, allowing for more efficient therapeutic effects.
Research indicates that both Venlafaxine and its N-oxide derivative exhibit potent inhibition of norepinephrine and serotonin reuptake, contributing to their antidepressant effects .
Venlafaxine-d6 N-Oxide is primarily used in pharmacokinetic studies to trace the metabolism of Venlafaxine in clinical settings. Its unique isotopic labeling allows researchers to:
This compound serves as a valuable tool in understanding how antidepressants function at a biochemical level, ultimately aiding in the development of more effective therapeutic strategies for mood disorders.
Venlafaxine-d6 N-Oxide is a deuterium-enriched isotopologue of the venlafaxine metabolite where the tertiary amine functionality undergoes N-oxidation. Its molecular formula is C₁₇H₂₁D₆NO₃, with a precise molecular weight of 299.44 g/mol, reflecting the incorporation of six deuterium atoms at the N-methyl groups [1] [3]. The compound maintains the core structural features of venlafaxine N-oxide—a cyclohexanol moiety linked to a 4-methoxyphenyl group through an ethylamine bridge—with the N-oxide group forming a zwitterionic structure (tertiary amine oxide) that significantly influences its polarity and reactivity [4] [8]. The CAS registry number (1094598-37-4) specifically identifies this deuterated variant, distinguishing it from non-deuterated venlafaxine N-oxide [1] [4]. Isotopic labeling occurs exclusively at the dimethylamino group, with deuterium atoms replacing all six hydrogens of the two methyl groups attached to the nitrogen. This strategic deuteration creates a distinct mass spectral signature without altering the compound's stereoelectronic properties, making it invaluable as an internal standard in mass spectrometry-based analytical methods [1] [3].
Table 1: Fundamental Chemical Identifiers of Venlafaxine-d6 N-Oxide
Property | Specification |
---|---|
Molecular Formula | C₁₇H₂₁D₆NO₃ |
Molecular Weight | 299.44 g/mol |
CAS Registry Number | 1094598-37-4 |
Deuterium Position | N-methyl groups (six atoms) |
Purity Specification | >95% (HPLC-confirmed) |
The synthesis of venlafaxine-d6 N-oxide leverages two complementary approaches: chemical oxidation and enzymatic transformation. Chemical synthesis typically involves reacting venlafaxine-d6 with oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA) in aprotic solvents (e.g., dichloromethane) at controlled temperatures (0–25°C). This method yields the N-oxide through direct oxygen transfer to the nitrogen atom [8]. Crucially, venlafaxine-d6 serves as the precursor, itself synthesized with deuterium incorporation at the dimethylamino group via reductive deuteration of venlafaxine using deuterated reducing agents (e.g., NaBD₄) or through deuterated alkylation reagents [3].
Enzymatic pathways mirror in vivo metabolism, primarily mediated by cytochrome P450 isoforms, notably CYP2D6. This enzyme catalyzes the oxygenation of venlafaxine-d6's tertiary amine, forming the N-oxide metabolite via a mechanism involving the transfer of an oxygen atom from molecular oxygen through a heme-iron-oxo intermediate [5]. In vitro studies using human liver microsomes or recombinant CYP2D6 systems confirm that this oxidation occurs stereoselectively, influenced by the chiral center adjacent to the amine group. The deuterium labeling itself may induce a minor kinetic isotope effect (KIE), potentially slowing the reaction slightly compared to non-deuterated venlafaxine due to strengthened C-D bonds, though this effect is marginal in N-oxidation compared to dealkylation pathways [5] [8]. Post-synthesis purification often employs chromatographic techniques (e.g., silica gel chromatography or preparative HPLC) to achieve the high purity (>95%) required for analytical applications [1] [3].
Venlafaxine-d6 N-oxide exhibits nearly identical chemical behavior to its non-deuterated counterpart (C₁₇H₂₇NO₃, MW 293.40 g/mol), except for mass-dependent properties critical in analytical chemistry. The 6 Da mass difference creates distinct ions in mass spectrometry (e.g., m/z 299 vs. m/z 293 for [M+H]⁺), enabling unambiguous differentiation and quantification when the deuterated form serves as an internal standard [1] [6]. Both compounds share identical chromatographic retention times under reversed-phase HPLC conditions, confirming their physicochemical similarity in polarity and hydrophobicity [3].
However, subtle differences emerge in environmental persistence. Studies comparing transformation products indicate that N-oxide metabolites, including venlafaxine N-oxide, exhibit greater stability in aquatic systems than dealkylated metabolites. While non-deuterated venlafaxine N-oxide shows moderate persistence in field studies, the deuterated analog's environmental fate remains less documented. Nevertheless, deuterium incorporation generally enhances metabolic stability in biological systems due to the kinetic isotope effect, potentially extending half-lives in in vitro metabolic studies [2] [4]. Functionally, both compounds serve as key biomarkers for tracking venlafaxine metabolism and environmental transformation, though the deuterated variant eliminates analytical interference in trace detection [4] [8].
Table 2: Comparative Properties of Venlafaxine N-Oxide and Its Deuterated Analog
Property | Venlafaxine N-Oxide | Venlafaxine-d6 N-Oxide |
---|---|---|
Molecular Formula | C₁₇H₂₇NO₃ | C₁₇H₂₁D₆NO₃ |
Molecular Weight | 293.40 g/mol | 299.44 g/mol |
CAS Number | 1094598-37-4 (non-deuterated) | 1094598-37-4 (specific to d6) |
Primary Analytical Utility | Environmental biomarker | Mass spectrometry internal std |
Environmental Persistence | Moderate stability in rivers | Expected similar/higher stability |
Chromatographic Behavior | Identical retention times | Identical retention times |
Venlafaxine-d6 N-oxide inherits the chiral complexity of its parent compound. Venlafaxine possesses a single chiral center at the carbon bearing the hydroxy group (α to the cyclohexanol ring), generating (R)- and (S)-enantiomers. N-oxidation introduces a second chiral element at the nitrogen atom (pyramidal geometry), converting enantiomers into pairs of diastereomers [3] [8]. For example, (R)-venlafaxine-d6 yields two diastereomeric N-oxides upon oxidation, differing in the configuration at nitrogen (inversion barrier ~35–40 kcal/mol). These diastereomers are separable by chiral chromatography due to distinct spatial arrangements affecting their interaction with chiral stationary phases [8].
Metabolic studies reveal stereoselective oxidation. CYP2D6 preferentially oxidizes (S)-venlafaxine over (R)-venlafaxine in vitro, a bias preserved in the deuterated analog. This stereoselectivity stems from differential binding affinities of the enantiomers within the CYP2D6 active site, where specific hydrogen-bonding and hydrophobic interactions favor the (S)-configuration [5]. The deuterium labels, while not directly altering chirality, may subtly influence enzymatic kinetics via vibrational or steric effects on enzyme-substrate complex formation. Importantly, diastereomeric N-oxides exhibit identical mass spectra but potentially differ in physicochemical properties like solubility or crystallization behavior, necessitating chiral resolution for studies requiring stereochemical purity [3] [8].
Table 3: Stereochemical Features of Venlafaxine-d6 N-Oxide
Chiral Element | Configuration | Impact on Properties |
---|---|---|
Carbon Center (C1) | (R) or (S) configuration | Governs parent drug pharmacology |
Nitrogen Center (N⁺⁻O) | Stereoinversion possible | Creates diastereomers |
Diastereomer Separation | Achievable via chiral HPLC | Critical for stereoselective studies |
Metabolic Preference | CYP2D6 favors (S)-venlafaxine-d6 | Results in diastereoselective oxidation |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4